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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, selective, ATP-competitive pan-
inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]
[3]. The PISK/AKT/mTOR pathway is a critical signaling cascade that regulates numerous
cellular processes, including cell growth, proliferation, survival, and metabolism. Its
dysregulation is a frequent event in many human cancers, making it a key therapeutic target[3].
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit deficiencies in
DNA damage repair (DDR) pathways, particularly homologous recombination (HR), leading to
synthetic lethality in cancer cells with mutations in genes like BRCA1 and BRCA2[4].

Preclinical and clinical evidence has revealed a synergistic relationship between AKT pathway
inhibition and PARP inhibition. Inhibition of the PI3K/AKT pathway can suppress the
transcription of BRCA genes, inducing a state of "BRCAness" or HR deficiency in otherwise
HR-proficient tumors. This acquired vulnerability renders the cancer cells highly sensitive to
PARP inhibitors. This document provides an overview of the mechanism, clinical data, and key
experimental protocols for studying the combination of (R)-Capivasertib and PARP inhibitors.

Mechanism of Action: Synergistic Lethality
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The combination of Capivasertib and a PARP inhibitor (such as Olaparib) leverages a dual
attack on cancer cell survival mechanisms.

» Capivasertib Action: Capivasertib inhibits AKT, a central node in the PI3K signaling pathway.
This inhibition has been shown to downregulate the expression of key homologous
recombination proteins, including BRCAL.

e PARP Inhibitor Action: PARP enzymes are crucial for repairing single-strand DNA breaks
(SSBs). When inhibited, these SSBs accumulate and are converted into more lethal double-
strand breaks (DSBs) during DNA replication.

e Synergy: In HR-proficient cells, DSBs are typically repaired. However, by downregulating
BRCAL, Capivasertib functionally impairs the HR pathway. The cancer cell is then unable to
repair the DSBs generated by PARP inhibition, leading to genomic instability and apoptotic
cell death. This synergistic effect has been observed in both BRCA-mutant and BRCA-
proficient preclinical models.
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General Workflow for In Vitro Drug Combination Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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